molecular formula C5H10NO5P B14599334 (2R)-2-amino-5-phosphonopent-3-enoic acid CAS No. 60978-99-6

(2R)-2-amino-5-phosphonopent-3-enoic acid

Cat. No.: B14599334
CAS No.: 60978-99-6
M. Wt: 195.11 g/mol
InChI Key: TUMOUMLCWZEIRK-SCSAIBSYSA-N
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Description

(2R)-2-Amino-5-phosphono-3-pentenoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a phosphono group, and a pentenoic acid moiety. Its stereochemistry is defined by the (2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-5-phosphono-3-pentenoic acid typically involves multi-step organic reactions One common method includes the use of chiral catalysts to ensure the correct stereochemistryFor example, a recent method involves the use of a chiral auxiliary to direct the stereochemistry during the formation of the pentenoic acid backbone .

Industrial Production Methods

Industrial production of (2R)-2-Amino-5-phosphono-3-pentenoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-5-phosphono-3-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pentenoic acid moiety to a saturated acid.

    Substitution: The amino and phosphono groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated acids. Substitution reactions can lead to a variety of amino and phosphono-substituted compounds.

Scientific Research Applications

(2R)-2-Amino-5-phosphono-3-pentenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-5-phosphono-3-pentenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-5-phosphono-3-pentenoic acid: The enantiomer of the compound with different stereochemistry.

    2-Amino-5-phosphonovaleric acid: A structurally similar compound lacking the pentenoic acid moiety.

    2-Amino-3-phosphonopropionic acid: Another related compound with a shorter carbon chain.

Uniqueness

(2R)-2-Amino-5-phosphono-3-pentenoic acid is unique due to its specific (2R) configuration and the presence of both amino and phosphono groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

60978-99-6

Molecular Formula

C5H10NO5P

Molecular Weight

195.11 g/mol

IUPAC Name

(2R)-2-amino-5-phosphonopent-3-enoic acid

InChI

InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1

InChI Key

TUMOUMLCWZEIRK-SCSAIBSYSA-N

Isomeric SMILES

C(C=C[C@H](C(=O)O)N)P(=O)(O)O

Canonical SMILES

C(C=CC(C(=O)O)N)P(=O)(O)O

Origin of Product

United States

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